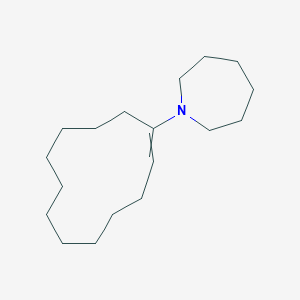

1-(Cyclododec-1-en-1-yl)azepane

Beschreibung

1-(Cyclododec-1-en-1-yl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring linked to a cyclododecene moiety. The cyclododecene group introduces significant steric bulk and hydrophobicity, while the azepane ring provides a flexible amine scaffold.

The compound’s synthesis likely involves coupling reactions, as evidenced by related methodologies. For example, cyclododec-1-en-1-yl trifluoromethanesulfonate has been used in nickel-catalyzed cross-coupling reactions to form cyclododecene-containing esters, though yields for such reactions may be modest (e.g., 20% in analogous syntheses) .

Eigenschaften

CAS-Nummer |

92610-79-2 |

|---|---|

Molekularformel |

C18H33N |

Molekulargewicht |

263.5 g/mol |

IUPAC-Name |

1-(cyclododecen-1-yl)azepane |

InChI |

InChI=1S/C18H33N/c1-2-4-6-10-14-18(15-11-7-5-3-1)19-16-12-8-9-13-17-19/h14H,1-13,15-17H2 |

InChI-Schlüssel |

FRYRLOZQDVZFMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCC(=CCCCC1)N2CCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclododec-1-en-1-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, starting from a cyclododecene derivative, the azepane ring can be introduced through a series of reactions including ring-closing metathesis and subsequent reduction .

Industrial Production Methods

Industrial production of 1-(Cyclododec-1-en-1-yl)azepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclododec-1-en-1-yl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclododecene ring.

Substitution: Substitution reactions can introduce different substituents onto the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclododec-1-en-1-yl)azepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of materials with specific properties, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(Cyclododec-1-en-1-yl)azepane involves its interaction with molecular targets through its azepane ring. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Piperidine vs. Azepane Derivatives

Compounds like AM-1220 (piperidine-based) and its azepane analog (1-((1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone) highlight the impact of ring size on bioactivity.

| Compound | Amine Ring | Substituent | Molecular Weight (approx.) | Bioactivity |

|---|---|---|---|---|

| AM-1220 | Piperidine | 1-Methylpiperidin-2-ylmethyl | 407.5 | Cannabinoid receptor agonist |

| AM-1220 Azepane Analog | Azepane | 1-Methylazepan-3-ylmethyl | 421.5 | Hypothesized enhanced flexibility |

Epoxide-Functionalized Azepanes

1-(Oxiran-2-ylmethyl)azepane (from Scheme 3 in ) demonstrates how substituents on the azepane ring modulate reactivity. The epoxide group introduces electrophilic sites for nucleophilic attack, contrasting with the inert cyclododecene group in 1-(Cyclododec-1-en-1-yl)azepane .

Cyclododecene-Containing Analogs

Ethyl (E)-2-Benzamido-2-(cyclododec-1-en-1-yl)acetate

This ester derivative shares the cyclododecene moiety but replaces the azepane with a benzamido-ethoxycarbonyl group. Its synthesis via nickel-catalyzed coupling achieved a 20% yield, suggesting challenges in steric hindrance management during cyclododecene incorporation .

| Compound | Core Structure | Key Functional Groups | Synthetic Yield |

|---|---|---|---|

| 1-(Cyclododec-1-en-1-yl)azepane | Azepane + cyclododecene | Amine, alkene | Not reported |

| Ethyl (E)-2-benzamido-2-(cyclododec-1-en-1-yl)acetate | Cyclododecene + ester | Ester, benzamide, alkene | 20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.